(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid
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Overview
Description
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is an organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group and a phenylacrylic acid moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid typically involves the condensation of 4-hydroxybenzaldehyde with phenylacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is then acidified to precipitate the product, which is subsequently purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated phenylacrylic acid.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: Similar structure but lacks the hydroxy group on the phenyl ring.
Coumaric acid: Contains a hydroxy group but differs in the position of the double bond.
Ferulic acid: Contains both a hydroxy and a methoxy group on the phenyl ring.
Uniqueness
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is unique due to the specific positioning of the hydroxy group and the double bond, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXUWNPJYOWVDR-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)O)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-09-0 |
Source
|
Record name | 4-Hydroxy-alpha-phenylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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